molecular formula C15H8Cl2F6N2O B1212157 Flucofuron CAS No. 370-50-3

Flucofuron

Cat. No.: B1212157
CAS No.: 370-50-3
M. Wt: 417.1 g/mol
InChI Key: ABOVRDBEJDIBMZ-UHFFFAOYSA-N
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Description

Flucofuron is a phenylurea compound known for its activity against various pathogens, including kinetoplastids such as Leishmania spp. and Trypanosoma cruzi. It has demonstrated significant potential as an antiparasitic agent, making it a promising candidate for further research and development in the field of tropical neglected diseases .

Mechanism of Action

Target of Action

Flucofuron is a compound that has shown activity against various vectors and has previously been reported to have activity against Staphylococcus spp. and Schistosoma spp. . It demonstrates activity against Leishmania amazonensis and Trypanosoma cruzi , which are the causative agents of leishmaniasis and Chagas disease respectively . These diseases affect millions of people around the world .

Mode of Action

This compound interacts with its targets and induces programmed cell death in the parasites . It has been observed to induce chromatin condensation, reactive oxygen species accumulation, and plasma membrane permeability in parasites . It also causes alterations in ATP levels and mitochondrial membrane potential . These events demonstrate that this compound produces programmed cell death in both parasites .

Biochemical Pathways

The observed effects such as chromatin condensation, reactive oxygen species accumulation, plasma membrane permeability, and alterations in atp levels and mitochondrial membrane potential suggest that this compound may affect multiple biochemical pathways related to cell death and energy metabolism .

Result of Action

The result of this compound’s action is the induction of programmed cell death in the parasites . This leads to the death of Leishmania amazonensis and Trypanosoma cruzi , effectively treating the diseases caused by these parasites .

Action Environment

It is known that this compound has activity against various vectors , suggesting that it may be effective in various environments where these vectors are present

Biochemical Analysis

Biochemical Properties

Flucofuron plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the synthesis of enzymes required for breaking down keratin . Additionally, this compound demonstrates activity against microorganisms by inducing programmed cell death . This interaction suggests that this compound may bind to specific proteins or enzymes, altering their function and leading to cellular apoptosis.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been shown to influence cell function by inducing programmed cell death in parasites such as Leishmania amazonensis and Trypanosoma cruzi . This effect is likely mediated through the disruption of cell signaling pathways and alterations in gene expression. This compound also impacts cellular metabolism, potentially affecting the energy production and overall viability of the cells it targets.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, leading to enzyme inhibition and changes in gene expression. This compound has been reported to inhibit the synthesis of enzymes necessary for keratin breakdown . This inhibition disrupts the normal metabolic processes within the cell, leading to programmed cell death. Additionally, this compound may interact with specific receptors or proteins, triggering a cascade of molecular events that result in cellular apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various conditions, maintaining its activity against target pathogens . Long-term exposure to this compound may lead to degradation and reduced efficacy. In vitro and in vivo studies have demonstrated that this compound can induce long-term effects on cellular function, including sustained inhibition of enzyme activity and prolonged cellular apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit the growth of target pathogens without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including damage to healthy tissues and organs. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without inducing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It has been shown to affect metabolic flux and alter metabolite levels within the cell . The compound’s interaction with specific enzymes may lead to the accumulation or depletion of certain metabolites, impacting overall cellular function and viability.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of this compound in specific cellular compartments. The compound’s distribution within the cell can influence its activity and effectiveness in targeting pathogens.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for this compound’s ability to interact with its target biomolecules and exert its therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Flucofuron can be synthesized through a multi-step process involving the reaction of 4-chloro-3-(trifluoromethyl)aniline with phosgene to form the corresponding isocyanate. This intermediate is then reacted with another equivalent of 4-chloro-3-(trifluoromethyl)aniline to yield this compound. The reaction conditions typically involve the use of an inert solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: Flucofuron undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed:

Scientific Research Applications

Flucofuron has a wide range of scientific research applications:

Comparison with Similar Compounds

    Sulcofuron: Another phenylurea compound with similar pesticidal properties.

    Fluconazole: An antifungal agent with a different mechanism of action but similar structural features.

Uniqueness of Flucofuron: this compound stands out due to its broad-spectrum activity against various pathogens, including bacteria, fungi, and parasites. Its ability to induce programmed cell death in parasites makes it a unique and promising candidate for further research and development .

Properties

IUPAC Name

1,3-bis[4-chloro-3-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2F6N2O/c16-11-3-1-7(5-9(11)14(18,19)20)24-13(26)25-8-2-4-12(17)10(6-8)15(21,22)23/h1-6H,(H2,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOVRDBEJDIBMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2F6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50891521
Record name N,N′-Bis[4-chloro-3-(trifluoromethyl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50891521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370-50-3
Record name Flucofuron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=370-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flucofuron [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N′-Bis[4-chloro-3-(trifluoromethyl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50891521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-bis(4-chloro-α,α,α-trifluoro-m-tolyl)urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.117
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUCOFURON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3V3S70655
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 5-amino-3-tert-butylisoxazole (0.100 g) in anh toluene (5 mL) was added 4-chloro-3-(trifluoromethyl)phenyl isocyanate (0.395 g). The reaction vessel was sealed, heated at 85° C. for 24 h, and cooled to room temp. The reaction mixture was added to a slurry of Dowex® 50WX2-100 resin (0.5 g) in CH2Cl2 (40 mL), and the resulting mixture was stirred vigorously for 72 h. The mixture was filtered and the filtrate was concentrated under reduced pressure. The residue was purified by column chromatography (gradient form 100% CH2Cl2 to 5% MeOH/95% CH2Cl2) to give bis(4-chloro-3-(trifluoromethyl)phenyl)urea followed by N-(3-tert-butyl-5-isoxazolyl)-N′-(4-chloro-3-(trifluoromethyl)phenyl)urea. The residue from the symmetrical urea fractions was triturated (Et2O/hexane) to give the urea as a white solid (0.110 g): TLC (3% MeOH/97% CH2Cl2) Rf 0.55; FAB-MS m/z 417 ((M+H)+). C. Urea Interconversions and Misc. Reactions C1. General Method for Alkylation of Hydroxyphenyl Ureas
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.395 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
resin
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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